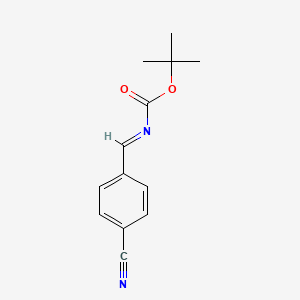

![molecular formula C15H24Cl2N2 B1147087 (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride CAS No. 128311-06-8](/img/structure/B1147087.png)

(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride, also known as (-)-N-phenylethylazabicyclo[2.2.2]octan-3-amine dihydrochloride or (-)-PEA-DHC, is a chiral amine that is used as a tool to study the physiological and biochemical effects of chiral amines. It is a stereoisomer of (-)-N-phenylethylazabicyclo[2.2.2]octan-3-amine, which is a component of the essential oil of lavender. (-)-PEA-DHC has a wide range of applications in scientific research, from in vitro studies to in vivo studies.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiseptic Applications

Antimicrobial Efficacy in Medical Applications : Octenidine dihydrochloride, a related compound, has been evaluated for its antimicrobial efficacy against bacteria such as Enterococcus faecalis and Candida albicans. It shows promise as a biocompatible alternative or adjunct to existing root canal irrigants and medicaments, highlighting its potential in dental and medical antiseptic applications (Gulzar et al., 2020).

Use in MRSA Decolonisation Regimens : The compound has been investigated for its use in meticillin-resistant Staphylococcus aureus (MRSA) decolonisation, showing effectiveness comparable to chlorhexidine with fewer adverse effects, although larger randomized trials are recommended for clinical confirmation (Krishna & Gibb, 2010).

Catalysis in Organic Chemistry

- Organo-Catalyst in Asymmetric Syntheses : The broader application of catalysts like L-Proline, which shares structural features with the compound , demonstrates its potential in catalyzing a range of asymmetric syntheses. This includes Aldol condensation and Michael Addition, emphasizing the compound's potential role in developing new synthetic pathways in organic chemistry (Thorat et al., 2022).

Recycling Chemicals and Fuels

- Biodegradable Plastics Recycling : Research into poly-3-hydroxybutyrate (PHB) recycling, a process relevant to the structural aspects and potential applications of the target compound, highlights the compound's potential utility in sustainable feedstock production for value-added chemicals and fuels. This indicates its possible role in environmental sustainability and chemical recycling processes (Kang et al., 2022).

Food Intolerance and Biogenic Amines

- Evaluation of Food Intolerance : Studies on biogenic amines and their impact on food intolerance have led to insights into the dietary management of conditions related to food-derived compounds. This research area may benefit from the chemical properties of the target compound, possibly in identifying or mitigating intolerances related to specific amines (Jansen et al., 2003).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "1(R)-Phenylethylamine", "3-bromocyclohexene", "Sodium hydride", "Diisopropylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1(R)-Phenylethylamine is reacted with 3-bromocyclohexene in the presence of sodium hydride to form the corresponding azabicyclo[2.2.2]octane intermediate.", "Step 2: The intermediate is then treated with diisopropylamine and methanol to form the desired product, (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine.", "Step 3: The amine product is then converted to its dihydrochloride salt by treatment with hydrochloric acid." ] } | |

Número CAS |

128311-06-8 |

Fórmula molecular |

C15H24Cl2N2 |

Peso molecular |

303.3 g/mol |

Nombre IUPAC |

N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |

InChI |

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |

Clave InChI |

BABMCKVVGDIUCA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |

SMILES canónico |

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |

Sinónimos |

[R-(R*,S*)]-N-(1-Phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

![Ethanone, 1-(7-hydroxybicyclo[2.2.1]hept-5-en-2-yl)-, (endo,anti)- (9CI)](/img/no-structure.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)